D-果糖,1-((1-羧基-2-(1H-吲哚-3-基)乙基)氨基)-1-脱氧-, (S)-

描述

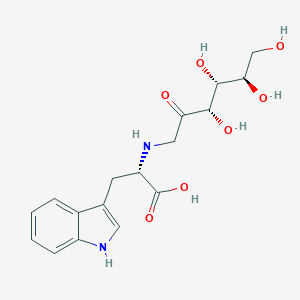

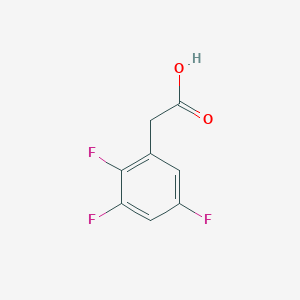

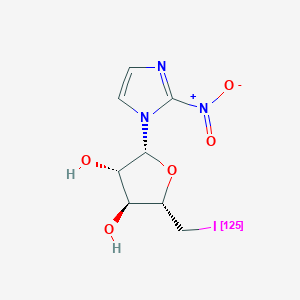

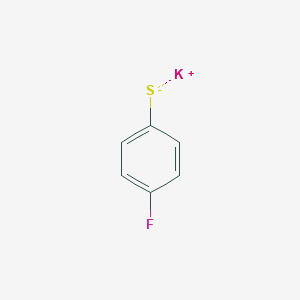

The compound "D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)-" is a derivative of D-fructose, which is a ketohexose—a monosaccharide with six carbon atoms and a ketone group. This particular derivative is modified with an amino acid-related substituent, suggesting potential biological activity or utility in biochemical research.

Synthesis Analysis

The synthesis of related 1-deoxy-D-fructose derivatives has been reported in the literature. For instance, 1-Deoxy-D-fructose was synthesized from D-glucosamine through a three-step procedure involving desulfurization and oxidative deamination . This method provides a basis for the synthesis of other 1-deoxy-D-fructose derivatives, which may include the compound . The synthesis of similar compounds, such as 1-deoxy-1-[(2,2-diacylvinyl)amino]-D-fructoses, has been achieved in high yields through reactions with various reagents in the presence of a base .

Molecular Structure Analysis

The molecular structure of 1-deoxy-D-fructose derivatives can be complex, with multiple isomeric forms possible. For example, compounds synthesized in the study by were found to exist in equilibrium between the β-pyranose form and other furanose forms, as determined by 13C NMR spectroscopy. This suggests that the compound of interest may also exhibit such isomerism, which could be relevant to its biological activity and stability.

Chemical Reactions Analysis

The reactivity of 1-deoxy-D-fructose derivatives includes glycosidation reactions, as demonstrated by the synthesis of various glycosides from 1-deoxy-1-[(2,2-diacylvinyl)amino]-D-fructoses . These reactions are important for the formation of glycosidic bonds, which are central to the structure of many biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-deoxy-D-fructose derivatives can be inferred from related compounds. For example, the electron impact mass spectral fragmentation of the proline Amadori product of 1-deoxy-D-fructose showed two main pathways of fragmentation, which could be relevant to the compound . These pathways involve the formation of oxonium and imminium ions, which are important for the identification of such compounds. Additionally, the solubility, stability, and isomeric composition in different solvents, as well as the reactivity towards various chemical reagents, are crucial properties that can influence the compound's applications .

科学研究应用

菊粉酶的产生和果聚糖

菊粉酶是一种作用于菊粉中的 β-(2,1)-D-果糖苷键的酶,释放 D-果糖。包括细菌、酵母菌和真菌在内的各种微生物能够在最佳营养浓度和操作条件下水解碳,从而产生菊粉酶。这一过程对于工业发酵过程至关重要,尤其是在生产高果糖浆、乙醇和丙酮丁醇方面,突出了 D-果糖衍生物在生物技术领域的重大作用 (Vijayaraghavan 等人,2009 年)。

果糖代谢和代谢综合征

果糖代谢与代谢综合征 (MetS) 的发展有关,特别是通过从头脂肪生成 (DNL) 和尿酸 (UA) 的产生过程。这些途径与葡萄糖糖酵解有显着差异,导致胰岛素抵抗,这是发展 MetS 的一个关键病理事件。这一见解强调了了解果糖代谢在解决代谢健康问题和制定饮食指南和干预措施中的重要性 (Ying Pan 和 L. Kong,2018 年)。

植物代谢中的果聚糖

果聚糖是许多细菌和植物产生的果糖聚合物,用作碳水化合物储备。由于它们的营养益处,它们被用于各种应用中。人们已经探索了通过基因改造在植物中生产定制果聚糖,在生产具有所需聚合长度和连接类型的果聚糖方面具有潜在应用。这一研究领域突出了 D-果糖衍生物在提高植物性产品营养价值和健康益处中的作用 (J. van Arkel 等人,2013 年)。

属性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7/c20-8-14(22)16(24)15(23)13(21)7-19-12(17(25)26)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12,14-16,18-20,22-24H,5,7-8H2,(H,25,26)/t12-,14+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHOCXJFBBOAY-LCGIIJARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280884 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)- | |

CAS RN |

25020-15-9 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(N-Tryptophan)-1-deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025020159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

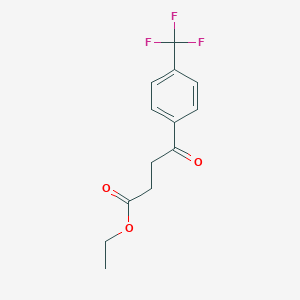

![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)

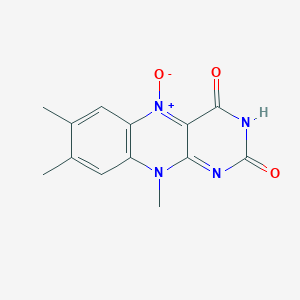

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)